[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
Chemical Structure and Properties The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353979-82-4) is a piperidine-derived carbamate ester with a molecular formula of C₁₉H₃₁N₃O₂ and a molecular weight of 333.47 g/mol . It features a benzyl ester group, an isopropyl carbamate moiety, and a 2-aminoethyl substituent on the piperidine ring.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-16(2)22(14-18-10-6-7-12-21(18)13-11-20)19(23)24-15-17-8-4-3-5-9-17/h3-5,8-9,16,18H,6-7,10-15,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVSRPAOQYBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The aminoethyl group can be introduced via nucleophilic substitution reactions. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminoethyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for treating diseases .
Medicine
In medicinal chemistry, [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Analogs
Key Structural Variations and Implications
Substituent Type Aminoethyl vs. Aminoacetyl: The aminoethyl group (-NH₂CH₂CH₂-) in the target compound contrasts with the aminoacetyl (-NH₂COCH₂-) in analogs like CAS 1353962-39-4. Chloroacetyl: The chloro derivative (CAS 1353975-02-6) replaces the amino group with chlorine, increasing electrophilicity and reactivity, which may suit cross-coupling reactions .
Piperidine Ring Position
- 2-ylmethyl vs. 3-ylmethyl/4-ylmethyl : The target compound’s substituent on the 2-position of piperidine (2-ylmethyl) differs from 3-ylmethyl (CAS 1353967-64-2) and 4-ylmethyl (CAS 1353979-82-4) isomers. Positional changes affect steric accessibility and binding affinity in biological systems .
Carbamate Group Modifications Isopropyl vs.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester is a synthetic organic compound with potential pharmacological applications. Its unique structure, which includes a piperidine ring, an amino group, and a carbamic acid moiety, suggests various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring that may influence receptor binding. |
| Amino Group | Potential for hydrogen bonding with biological targets. |
| Carbamic Acid Moiety | Contributes to the compound's reactivity and solubility. |
| Benzyl Ester Group | Enhances lipophilicity, potentially improving membrane permeability. |
Mechanisms of Biological Activity
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
- Enzyme Inhibition : The carbamate structure may allow for inhibition of enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.
- P-glycoprotein Interaction : Preliminary studies suggest that this compound may modulate P-glycoprotein (P-gp) activity, which is crucial in drug absorption and resistance mechanisms in cancer therapy.
1. Neuropharmacological Studies
Research has indicated that compounds structurally related to this compound exhibit neuroactive properties. For instance, studies on piperidine derivatives have shown their efficacy in enhancing cognitive functions through AChE inhibition, which is critical in Alzheimer's disease therapy .
2. Cancer Therapy Applications
In vitro studies have demonstrated that similar compounds can reduce tumor volume and weight in cancer models by modulating P-gp activity . The ability to inhibit P-gp could enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.
3. Structure-Activity Relationship (SAR) Studies
A detailed SAR analysis has revealed that modifications to the piperidine ring and the presence of specific functional groups significantly influence biological activity. For example, the introduction of an aminoethyl group has been associated with increased binding affinity to neurotransmitter receptors .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, amino group | Potential neuroactive properties; P-gp modulation |
| 1-Benzylpiperidine | Piperidine ring | Analgesic effects |
| Phenyl Carbamate | Carbamate structure | Pesticidal activity |
| L-serine Derivatives | Amino acid structure | Neurotransmitter precursor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
